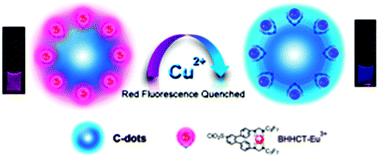Preparation of europium complex-conjugated carbon dots for ratiometric fluorescence detection of copper(ii) ions
New Journal of Chemistry Pub Date: 2014-07-30 DOI: 10.1039/C4NJ00966E
Abstract
In this work, by conjugating a europium complex, 4,4′-bis(1′′,1′′,1′′,2′′,2′′,3′′,3′′-heptafluoro-4′′,6′′-hexanedion-6′′-yl)chlorosulfo-o-terphenyl-Eu3+ (BHHCT–Eu3+), onto the surface of carbon dots (C-dots), a new type of dual-fluorophore nanoparticle, C-dots–BHHCT–Eu3+, has been successfully prepared for the ratiometric fluorescence detection of Cu2+ ions in aqueous media. The results of transmission electron microscopy (TEM) and fluorescence spectroscopy characterization indicate that the nanoparticles are monodisperse, spherical and uniform in size (∼8.6 nm in diameter), and have stable and well-resolved dual-wavelength emission properties. Under excitation at 337 nm, the composite nanoparticles of C-dots–BHHCT–Eu3+ exhibit two emission peaks at 410 nm and 615 nm, respectively. Upon the addition of Cu2+ ions, the emission intensity of the nanoparticles at 615 nm is significantly decreased, while that at 410 nm shows no response to the addition of Cu2+ ions. Correspondingly, the emission intensity ratio, I615/I410, shows a good linearity against the concentration of Cu2+ ions. In addition, the investigation results of fluorescence responses of the nanoparticles to different metal ions reveal that the fluorescence response of C-dots–BHHCT–Eu3+ to Cu2+ ions is highly specific without interference from other metal ions. All of the results suggest that the new dual-fluorophore composite nanoparticles could be used as a ratiometric fluorescence probe for the detection of Cu2+ ions in aqueous media with high selectivity and sensitivity.


Recommended Literature
- [1] Correction: Mitochondria-targeted Ir@AuNRs as bifunctional therapeutic agents for hypoxia imaging and photothermal therapy
- [2] DFT exploration of structural and magnetic properties of [n]annulene ring carbomers
- [3] Total reflection X-ray fluorescence analysis with a glass substrate treated with a He atmospheric pressure plasma jet
- [4] Synthesis of α-d-Glcp-(1→3)-α-d-Galf-(1→2)-α-l-Rhap constituent of the CPS of Streptococcus pneumoniae 22F. Effect of 3-O-substitution in 1,2-cis α-d-galactofuranosylation†
- [5] A diastereoselective route to 2,5-diaryl-3,4-disubstituted tetrahydrofuran lignans: protection free synthesis of (+)-galbelgin and (+)-galbacin†
- [6] Conformationally restricted pyrrolidines by intramolecular [2+2] photocycloaddition reactions†
- [7] Polymer-derived Co/Ni–SiOC(N) ceramic electrocatalysts for oxygen reduction reaction in fuel cells†
- [8] A low-molecular-weight ditopic MRI probe for ratiometric sensing of zwitterionic amino acid neurotransmitters†
- [9] Electronic structure of pyridine-based SAMs on flat Au(111) surfaces: extended charge rearrangements and Fermi level pinning†
- [10] Identification of phenolic compounds in Eugenia uniflora leaves by FTICR MS in association with different ionization sources

Journal Name:New Journal of Chemistry
Research Products
-
CAS no.: 102153-44-6
-
CAS no.: 16742-48-6









